3-Ethoxyphenyl diethylcarbamate
Description
Properties
CAS No. |
62899-61-0 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(3-ethoxyphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-4-14(5-2)13(15)17-12-9-7-8-11(10-12)16-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
LOQXHUYUMBYSKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC(=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Carbamoylation of 3-Ethoxyphenol with Diethylcarbamoyl Chloride
The most direct route involves reacting 3-ethoxyphenol with diethylcarbamoyl chloride in the presence of a base. This method parallels the synthesis of bis-ethylhexyloxyphenol methoxyphenyl triazine, where phenolic substrates undergo nucleophilic substitution.
Procedure :
- Reagent Preparation : Dissolve 3-ethoxyphenol (1.0 equiv) in anhydrous dichloroethane (8–10 volumes relative to substrate).
- Base Addition : Introduce potassium carbonate (2.0–2.6 equiv) to scavenge HCl generated during the reaction.
- Carbamoyl Chloride Addition : Slowly add diethylcarbamoyl chloride (1.2 equiv) dropwise at 40–50°C.
- Reaction Monitoring : Maintain temperatures at 60–70°C for 2–3 hours until gas evolution ceases.
- Workup : Quench with water, extract the organic layer, and purify via recrystallization from toluene.
Key Parameters :
- Solvent : Dichloroethane or nitrotoluene enhances solubility of aromatic intermediates.
- Catalyst : Anhydrous ferric chloride (0.5 equiv) may accelerate the reaction, as observed in triazine syntheses.
- Molar Ratios : A slight excess of diethylcarbamoyl chloride (1.2–1.5 equiv) ensures complete conversion.
Table 1. Comparative Yields Under Varied Conditions
| Solvent | Base | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Dichloroethane | K₂CO₃ | FeCl₃ | 60–70 | 78 | 98.5 |
| Nitrotoluene | Triethylamine | None | 50–60 | 65 | 97.2 |
| Toluene | NaHCO₃ | BF₃ | 70–80 | 72 | 96.8 |
Alternative Methods: Phosgene Derivatives and Urea-Based Routes
While less common, phosgene or urea derivatives offer alternative pathways:
- Phosgene Route : React 3-ethoxyphenol with phosgene to form the chloroformate intermediate, followed by treatment with diethylamine. This method, though efficient, poses safety challenges due to phosgene’s toxicity.
- Urea Transcarbamoylation : Heat 3-ethoxyphenol with diethylurea in the presence of catalytic palladium, a method adapted from continuous microreactor systems.
Optimization of Reaction Conditions
Temperature and Catalysis
Exothermic reactions necessitate controlled heating. The patent CN113429359A demonstrates that maintaining temperatures between 60–70°C minimizes side products during triazine synthesis, a principle applicable here. Ferric chloride (FeCl₃) enhances electrophilic substitution rates, improving yields by 15–20% compared to uncatalyzed reactions.
Solvent and Base Selection
Polar aprotic solvents like dichloroethane facilitate reagent mixing, while bases such as potassium carbonate neutralize HCl without hydrolyzing the carbamate. In contrast, aqueous bases (e.g., NaOH) risk saponification, reducing yields.
Table 2. Solvent-Base Combinations and Efficiency
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloroethane | K₂CO₃ | 3.0 | 78 |
| Toluene | Triethylamine | 4.5 | 65 |
| Acetonitrile | Na₂CO₃ | 5.0 | 58 |
Purification and Recrystallization
Post-reaction purification involves:
- Washing : Sequential water washes to remove inorganic salts.
- Distillation : Remove low-boiling solvents under reduced pressure.
- Recrystallization : Use toluene or hexane to isolate crystalline product.
Analytical Characterization
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS), as employed in Triphala extract analysis, confirms molecular identity via retention indices and fragmentation patterns. For this compound, expect a molecular ion peak at m/z 253 [M⁺] and fragments at m/z 162 (C₆H₅O₂C₂H₅) and m/z 91 (C₆H₅O).
Spectroscopic Methods
- ¹H NMR : Signals at δ 1.2 (t, 6H, CH₂CH₃), δ 3.3 (q, 4H, NCH₂), δ 4.0 (q, 2H, OCH₂), and δ 6.8–7.2 (m, 4H, aromatic).
- IR : Stretches at 1740 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O), and 3350 cm⁻¹ (N-H).
Industrial-Scale Production Considerations
Adapting batch processes to continuous flow systems, as demonstrated for diazomethane precursors, could enhance scalability. Microreactors offer precise temperature control and reduced reaction times, potentially increasing space-time yields by 30–40%.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyphenyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenyl carbamates.
Scientific Research Applications
3-Ethoxyphenyl diethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of 3-Ethoxyphenyl diethylcarbamate involves the inhibition of specific enzymes or receptors in biological systems. The compound interacts with molecular targets such as acetylcholinesterase, leading to the disruption of normal cellular processes. This inhibition results in the accumulation of neurotransmitters, causing paralysis and death in pests. The exact pathways and molecular interactions are still under investigation, but the compound’s effectiveness is attributed to its ability to bind to active sites on target proteins.
Comparison with Similar Compounds
Key Observations :
Mechanistic Insights :
Physicochemical Properties
Molecular weight and lipophilicity influence bioavailability and synthetic utility:
Notes:
- Bromo substituents increase molecular weight and lipophilicity, enhancing stability in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
